molecular formula C13H13N5O2 B14921194 3,6-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14921194
M. Wt: 271.27 g/mol
InChI Key: HURLNNRMTHMOIT-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including cyclocondensation reactions. One common method involves the reaction of hydrazine with a carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the isoxazole and pyridine moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease processes, leading to its pharmacological effects . Molecular docking studies have shown that this compound can bind to targets such as Lm-PTR1, justifying its antileishmanial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

3,6-dimethyl-N-(1-methylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C13H13N5O2/c1-7-6-9(11-8(2)17-20-13(11)14-7)12(19)15-10-4-5-18(3)16-10/h4-6H,1-3H3,(H,15,16,19)

InChI Key

HURLNNRMTHMOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C=C3)C

Origin of Product

United States

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